Product packaging for Aredia(Cat. No.:CAS No. 109552-15-0)

Aredia

Katalognummer: B1662128
CAS-Nummer: 109552-15-0
Molekulargewicht: 279.03 g/mol
InChI-Schlüssel: CEYUIFJWVHOCPP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Aredia, with the generic name Pamidronate Disodium, is a high-purity bisphosphonate compound supplied for research applications. This compound is a potent inhibitor of osteoclast-mediated bone resorption. Its primary research value lies in its mechanism of action: it binds with high affinity to hydroxyapatite crystals in bone, and upon release during osteoclastic activity, it induces apoptosis (programmed cell death) in osteoclasts. This is achieved through the inhibition of the enzyme farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway . Scientists utilize this compound in preclinical studies to model and investigate a range of conditions related to bone metabolism. Its research applications include the study of hypercalcemia of malignancy, Paget's disease of bone, osteolytic bone metastases associated with breast cancer, and osteolytic lesions of multiple myeloma . In these models, this compound has been shown to help reduce skeletal-related events, such as fractures, and modulate biochemical markers of bone turnover . Furthermore, research indicates potential antiviral applications, as Pamidronate has exhibited protective effects in vitro and in vivo against influenza infection by activating Vδ2-T cells, which can mediate cytokine secretion and cytotoxicity against virus-infected host cells . Researchers should note that this product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NNa2O7P2 B1662128 Aredia CAS No. 109552-15-0

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYUIFJWVHOCPP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NNa2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40391-99-9 (Parent)
Record name Pamidronate disodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5042667
Record name Pamidronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57248-88-1
Record name Pamidronate disodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057248881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamidronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAMIDRONATE DISODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7S8VWP5DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Pamidronate

Inhibition of Osteoclast-Mediated Bone Resorption

Pamidronate disrupts the process of bone breakdown by targeting osteoclasts, the cells responsible for bone resorption. This inhibition is achieved through several synergistic mechanisms that ultimately lead to reduced osteoclast function and survival.

Adsorption to Calcium Phosphate (B84403) Crystals in Bone

A key feature of pamidronate and other bisphosphonates is their high affinity for the mineral component of bone. Pamidronate binds to hydroxyapatite (B223615), which are calcium phosphate crystals in the bone matrix, particularly at sites of active bone remodeling. youtube.compatsnap.comdrugbank.com This strong binding affinity ensures that the drug is localized to its site of action and is slowly released over time. When osteoclasts initiate bone resorption, they locally acidify the bone surface, which releases the bound pamidronate. drugbank.com The drug is then internalized by the osteoclasts through fluid-phase endocytosis, allowing it to exert its intracellular effects. drugbank.com

Direct Inhibition of Osteoclast Activity

Once inside the osteoclast, pamidronate directly interferes with the cell's resorptive functions. cancercareontario.camacmillan.org.uk It disrupts the formation of the ruffled border, a specialized cell membrane structure essential for the secretion of acid and enzymes that dissolve the bone matrix. Furthermore, pamidronate induces changes in the osteoclast cytoskeleton, leading to the detachment of osteoclasts from the bone surface and thereby preventing further bone resorption. drugbank.com Studies have shown that pamidronate can cause a dose-dependent suppression of osteoclastic activity. nih.gov Research in avian osteoclasts demonstrated that bisphosphonates, including pamidronate, directly inhibit the bone resorption activity of isolated osteoclasts. nih.gov

Interruption of the Tumor-Induced Osteolysis Cascade

In the context of cancer-related bone disease, such as bone metastases and multiple myeloma, tumor cells secrete factors that stimulate osteoclast activity, leading to excessive bone destruction (osteolysis). cancercareontario.ca Pamidronate interrupts this vicious cycle by inhibiting the function of these overstimulated osteoclasts. cancercareontario.ca By reducing bone resorption, pamidronate can help to alleviate bone pain, reduce the incidence of skeletal-related events, and normalize serum calcium levels in cases of tumor-induced hypercalcemia. cancercareontario.ca

Impact on Osteoclast Migration and Maturation

Pamidronate also affects the development and movement of osteoclasts. It has been shown to inhibit the migration of osteoclasts, preventing them from reaching resorption sites. cancercareontario.ca Furthermore, pamidronate can interfere with the maturation of osteoclast precursors into fully functional, mature osteoclasts. nih.gov While some studies have observed an increase in the number of osteoclasts with pamidronate treatment, these cells often show reduced functional activity, indicating an arrest in their maturation and resorptive capacity. nih.gov Research in osteopetrotic mice suggests that pamidronate decreases the number of osteoclasts at tumor sites by reducing the number of osteoclast precursor cells at the myeloid precursor level. nih.gov

Mevalonate (B85504) Pathway Inhibition and Protein Prenylation

A critical aspect of the molecular mechanism of nitrogen-containing bisphosphonates like pamidronate is their interference with the mevalonate pathway, a fundamental metabolic pathway in eukaryotic cells. clinpgx.org

Inhibition of Farnesyl Pyrophosphate (FPP) Synthase

Pamidronate specifically inhibits farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. patsnap.comnih.gov This enzyme is responsible for the synthesis of FPP and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids. nih.gov The inhibition of FPP synthase leads to a depletion of these lipids within the osteoclast. clinpgx.org

The reduction in FPP and GGPP levels has significant downstream consequences, most notably the disruption of protein prenylation. clinpgx.org Prenylation is a post-translational modification where FPP or GGPP moieties are attached to small GTP-binding proteins, such as Ras, Rho, and Rac. drugbank.comnih.gov These proteins are crucial for a variety of cellular processes in osteoclasts, including cytoskeletal organization, membrane trafficking, and cell survival signaling. nih.gov By preventing the prenylation of these essential proteins, pamidronate disrupts their function, ultimately leading to osteoclast inactivation and apoptosis (programmed cell death). clinpgx.orgnih.gov

Table 1: Research Findings on Pamidronate's Mechanism of Action

Mechanism Key Findings References
Adsorption to Bone High affinity for hydroxyapatite crystals, localizing the drug to sites of active bone resorption. youtube.compatsnap.comdrugbank.com
Direct Osteoclast Inhibition Disrupts the ruffled border and cytoskeleton, leading to osteoclast detachment and inactivation. drugbank.comcancercareontario.camacmillan.org.uknih.gov
Tumor-Induced Osteolysis Interrupts the cycle of tumor-stimulated osteoclast activity, reducing bone destruction. cancercareontario.ca
Osteoclast Maturation Inhibits the maturation of osteoclast precursors into functional osteoclasts. nih.govnih.gov
FPP Synthase Inhibition Directly inhibits the mevalonate pathway enzyme farnesyl pyrophosphate synthase. patsnap.comnih.gov
Protein Prenylation Prevents the attachment of isoprenoid lipids to small GTP-binding proteins, disrupting their function and inducing apoptosis. drugbank.comclinpgx.orgnih.gov

Disruption of Small GTPase Signaling Proteins (e.g., Rho-A, Ras)

Pamidronate, a nitrogen-containing bisphosphonate, disrupts the function of small GTPase signaling proteins, such as Rho-A and Ras, by inhibiting the mevalonate pathway. hmdb.ca This pathway is crucial for the production of isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for a post-translational modification process called prenylation. hmdb.ca

Prenylation involves the attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to C-terminal cysteine residues of small GTPases like Ras and Rho. nih.govmdpi.com This lipid modification is critical for anchoring these proteins to the cell membrane, a prerequisite for their signaling functions. mdpi.com Small GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal organization. nih.gov

By inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, pamidronate depletes the cellular pools of FPP and GGPP. hmdb.ca This leads to a failure in the prenylation of Ras and Rho proteins, preventing their localization to the plasma membrane and subsequent activation of downstream signaling cascades. hmdb.canih.gov For instance, studies have shown that pamidronate treatment can decrease Rho-A gene and protein expression in breast cancer cells. spandidos-publications.com Furthermore, pamidronate has been observed to decrease Ras activity in acute myeloid leukemia cells. nih.gov The disruption of these signaling pathways is a key component of pamidronate's mechanism of action.

Consequences of Inhibiting Protein Geranylgeranylation

The inhibition of protein geranylgeranylation, a specific type of prenylation, is a primary consequence of pamidronate's action and significantly contributes to its therapeutic effects. Geranylgeranylation is crucial for the function of numerous proteins, particularly small GTPases of the Rho family (e.g., Rho, Rac, and Cdc42), which are key regulators of the actin cytoskeleton.

By preventing the attachment of geranylgeranyl pyrophosphate (GGPP) to these proteins, pamidronate effectively disrupts their ability to function. nih.govresearchgate.net This has several downstream consequences:

Cytoskeletal Disruption: In osteoclasts, the primary target of bisphosphonates in the treatment of bone disorders, the loss of geranylgeranylated proteins leads to a disruption of the cytoskeleton. nih.govresearchgate.net

Inhibition of Cell Function: The proper functioning of osteoclasts, including bone resorption, is highly dependent on a well-organized cytoskeleton. Inhibition of geranylgeranylation impairs this function. nih.govresearchgate.net

Induction of Apoptosis: The loss of geranylgeranylated proteins can trigger programmed cell death, or apoptosis, in various cell types, including osteoclasts and tumor cells. nih.govnih.gov The survival of these cells is dependent on signaling pathways that are regulated by geranylgeranylated proteins. nih.gov

Research has demonstrated that the inhibitory effects of nitrogen-containing bisphosphonates like pamidronate on bone resorption are more closely linked to the loss of geranylgeranylated proteins than farnesylated proteins. nih.govresearchgate.net This highlights the critical importance of this specific post-translational modification in the cells targeted by pamidronate.

Induction of Apoptosis in Target Cells

A significant outcome of the molecular mechanisms initiated by pamidronate is the induction of apoptosis, or programmed cell death, in various target cells. spandidos-publications.com This pro-apoptotic effect is a direct consequence of the inhibition of the mevalonate pathway and the subsequent disruption of essential cellular processes.

Apoptosis in Hematopoietic Tumor Cells

In the context of hematopoietic tumors, particularly multiple myeloma, pamidronate has been shown to induce apoptosis in plasma cells. nih.gov In a study involving patients with newly diagnosed multiple myeloma, a single infusion of pamidronate resulted in a significant increase in plasma cell apoptosis in the majority of patients. nih.gov In vitro studies have further confirmed that pamidronate can induce apoptosis in human bone marrow-derived plasma cells. nih.gov This effect is attributed to the inhibition of the mevalonate pathway and the loss of prenylated small GTPases. nih.gov

Research on pediatric acute myeloid leukemia (AML) has also demonstrated that pamidronate can inhibit the proliferation and induce apoptosis of AML cells. nih.gov Notably, pamidronate showed selective anti-AML activity by preferentially inhibiting the survival of AML CD34+ cells while having a lesser effect on normal bone marrow CD34+ cells. nih.gov

Apoptosis in Breast Cancer Cells

Pamidronate also exerts a direct anti-tumor effect on breast cancer cells by inducing apoptosis. nih.govnih.govbohrium.com In vitro studies have shown that pamidronate can significantly reduce the viability of human breast cancer cell lines, including MDA-MB-231, Hs 578T, and MCF-7. nih.govnih.govbohrium.com The induction of apoptosis in these cells is evidenced by several characteristic features, including morphological changes, nuclear alterations, and DNA fragmentation. nih.govnih.govbohrium.com

The table below summarizes the IC50 values for pamidronate in different breast cancer cell lines, indicating the concentration required to inhibit the growth of 50% of the cells.

Cell LineIC50 (µM)
MDA-MB-23140
Hs 578T25
MCF-735

Data from Senaratne et al. (2000) nih.govnih.govbohrium.com

Role of Caspases (e.g., Caspase 3 and 9)

The process of apoptosis induced by pamidronate involves the activation of a family of proteases known as caspases. Caspases are central to the execution of programmed cell death. nih.gov The apoptotic pathway can be broadly divided into an initiation phase and an execution phase.

Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway. nih.gov This pathway is triggered by intracellular stress, such as that induced by pamidronate's disruption of the mevalonate pathway. The release of cytochrome c from the mitochondria leads to the activation of caspase-9. nih.gov Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, most notably caspase-3. frontiersin.org

Caspase-3 is a critical executioner caspase that, once activated by caspase-9, carries out the widespread cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov These include chromatin condensation and DNA fragmentation. nih.gov Studies on giant cell tumors of bone have shown that pamidronate disodium (B8443419) can induce apoptosis by stimulating the activation of caspase-3 in a dose- and time-dependent manner. researchgate.net

Potential Unidentified Molecular Targets

While the inhibition of farnesyl pyrophosphate synthase (FPPS) is the primary and well-established molecular target of nitrogen-containing bisphosphonates like pamidronate, there is evidence to suggest the existence of additional, as-yet-unidentified molecular targets. nih.gov The broad range of cellular effects observed with these drugs hints at a more complex mechanism of action than can be solely attributed to FPPS inhibition.

To explore these potential secondary targets, genome-wide high-throughput screening has been employed using Saccharomyces cerevisiae (yeast) as a model organism. nih.gov In these studies, a collection of yeast mutants, each with a single gene deletion, were grown in the presence of various nitrogen-containing bisphosphonates. nih.gov The rationale is that strains with deletions in genes encoding potential drug targets will exhibit altered growth patterns.

This approach has identified several novel potential targets for nitrogen-containing bisphosphonates, including:

Tubulin cofactor B: This finding may help to explain some of the observed effects of these drugs on microtubule dynamics and organization. nih.gov

ASK/DBF4 (Activator of S-phase kinase): Given that nitrogen-containing bisphosphonates can induce DNA damage, the identification of DBF4 as a potential target could elucidate their effects on the cell cycle. nih.gov

These findings in a yeast model system provide a foundation for further investigation in mammalian cells to validate these potential secondary targets and to better understand the full spectrum of the molecular mechanisms of pamidronate.

Pamidronate in Bone Metabolism Research

Regulation of Bone Resorption and Formation Dynamics

While the primary effect of pamidronate is the inhibition of bone resorption, its influence on bone formation is more complex and appears to be coupled to its anti-resorptive action. In many physiological and pathological states, bone formation and resorption are tightly linked processes. Consequently, by reducing bone resorption, pamidronate can indirectly lead to a decrease in bone formation. However, some studies suggest that bisphosphonates may not impair osteoblastic function, the cells responsible for bone formation. In the context of the growing skeleton, research indicates that pamidronate can have a twofold effect: while it inhibits both resorption and formation in remodeling processes, it selectively targets resorption during modeling of cortical bone, allowing for continued bone formation and an increase in cortical width.

Impact on Biochemical Markers of Bone Turnover

The effects of pamidronate on bone metabolism can be quantitatively assessed by monitoring various biochemical markers of bone turnover in urine and serum.

Treatment with pamidronate leads to a significant reduction in the urinary excretion of several key markers of bone resorption. A profound fall in these markers is typically observed, with a maximal effect within the first month of therapy nih.gov. Studies have consistently demonstrated a decrease in urinary calcium and hydroxyproline (B1673980) excretion following pamidronate administration nih.govnih.gov.

Furthermore, pamidronate has been shown to reduce the urinary levels of more specific markers of collagen degradation, such as pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD) nih.gov. Deoxypyridinoline, in particular, is considered a highly specific marker of bone resorption nih.govwikipedia.org. Research in patients with metastatic bone disease has shown that pyridinoline and deoxypyridinoline were elevated in 70% of patients before treatment, and pamidronate induced a significant fall in these markers nih.gov.

Biochemical MarkerEffect of PamidronateSource
Urinary Calcium nih.govnih.gov
Urinary Hydroxyproline nih.govnih.gov
Urinary Pyridinoline nih.gov
Urinary Deoxypyridinoline nih.gov

Serum osteocalcin (B1147995) is a marker of bone formation, reflecting the activity of osteoblasts. The impact of pamidronate on serum osteocalcin levels can vary. Some studies have reported a significant fall in serum osteocalcin, suggesting a coupling of bone formation to the inhibition of bone resorption nih.gov. However, other research, particularly in the context of multiple myeloma, has shown that long-term oral pamidronate treatment can inhibit osteoclastic bone resorption and bone turnover without impairing osteoblastic function, as indicated by stable osteocalcin levels. In some instances, particularly in combination with other agents like interferon-alpha, pamidronate has been associated with a significant increase in bone formation markers, including osteocalcin nih.gov.

Biochemical MarkerEffect of PamidronateSource
Serum Osteocalcin↓ or No significant change nih.govnih.gov

Mechanisms in Hypercalcemia of Malignancy

Hypercalcemia of malignancy (HCM) is a common and serious complication of cancer, primarily driven by increased bone resorption. Pamidronate is a cornerstone in the management of this condition due to its potent anti-resorptive effects.

Pamidronate effectively normalizes serum calcium levels in a high percentage of patients with HCM nih.gov. A single infusion can lead to a significant decrease in serum calcium, with normalization typically achieved within 3 to 7 days kmcc.nhs.uk. A dose-response relationship has been observed, with higher doses leading to a greater percentage of patients achieving normocalcemia nih.gov. The normalization of serum calcium is often accompanied by clinical improvement in patients' symptoms nih.gov. The duration of normocalcemia can vary, but responses lasting for several weeks are common nih.gov.

Pamidronate DoseNormalization of Corrected Serum CalciumSource
30 mg40% of patients nih.gov
60 mg61% of patients nih.gov
90 mg100% of patients nih.gov

The underlying mechanism of pamidronate's efficacy in HCM is its direct inhibition of osteoclast-mediated bone resorption cancercareontario.cayoutube.com. In many cancers, tumor cells produce factors that stimulate osteoclast activity, leading to excessive breakdown of bone and the release of large amounts of calcium into the bloodstream cancercareontario.ca. Pamidronate disrupts this process by binding to bone mineral and being taken up by osteoclasts, where it inhibits their function and promotes apoptosis nih.govyoutube.com. This leads to a marked reduction in the rate of bone resorption, thereby lowering serum calcium levels nih.gov. The decline in serum calcium is directly correlated with a decrease in urinary markers of bone resorption, such as calcium and hydroxyproline nih.gov.

Mechanisms in Osteolytic Lesions

Pamidronate, a nitrogen-containing bisphosphonate, demonstrates a significant mechanism of action within osteolytic lesions by directly targeting osteoclasts, the cells responsible for bone resorption. Its primary mode of action involves the inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This inhibition disrupts essential cellular processes, ultimately leading to osteoclast apoptosis, or programmed cell death nih.gov. By inducing the death of these bone-resorbing cells, pamidronate effectively interferes with the pathological cycle of bone destruction characteristic of osteolytic lesions, such as those found in bone metastases secondary to breast cancer and in multiple myeloma nih.govnih.govcapes.gov.br. This targeted action helps to mitigate the excessive bone breakdown that leads to skeletal-related events (SREs) nih.gov.

In the context of breast cancer bone metastases, a multi-institutional analysis compared the efficacy of pamidronate with denosumab. The study found no statistically significant difference between the two agents in reducing the risk of pathological fractures or spinal cord compression nih.govtandfonline.com.

OutcomePamidronate CohortDenosumab CohortP-value
Pathological Fractures2.8%2.7%0.88
Spinal Cord Compression2.7%2.6%0.88
5-Year Survival Rate52.4%45.5%0.78
A comparison of outcomes in patients with osteolytic bone metastases from breast cancer treated with pamidronate versus denosumab. Data sourced from a multi-institutional analysis nih.govtandfonline.com.

Effects on Bone Mass and Density

Pamidronate has been shown in various clinical studies to positively impact bone mass and density. In patients with the genetic disorder osteogenesis imperfecta, long-term treatment with pamidronate resulted in a significant increase in Bone Mineral Density (BMD) Z-scores and a concurrent decrease in the mean annual fracture rate nih.gov. Similarly, a study on patients with fibrous dysplasia demonstrated that intravenous pamidronate treatment over 12 months led to a notable increase in the mean total skeleton BMD nih.gov. The increase was particularly pronounced in skeletal subregions affected by fibrous dysplasia lesions nih.gov.

Patient GroupDuration of StudyKey Finding on Bone Mineral Density (BMD)
Osteogenesis Imperfecta47.1 ± 40 months (mean)Significant increase in BMD Z-score across all patient types nih.gov.
Fibrous Dysplasia12 months3.3% increase in mean total skeleton BMD (P < 0.02) nih.gov.
Fibrous Dysplasia (Affected Areas)12 months6.8% increase in mean BMD of affected areas nih.gov.
Summary of pamidronate's effect on bone mineral density in different patient populations.

Severe burn injuries are known to cause significant bone loss nih.govresearchgate.net. Research has demonstrated that the acute administration of pamidronate can help conserve bone mass in pediatric patients following severe burns. In a double-blind, randomized, controlled study involving children with burns over more than 40% of their total body surface area, pamidronate was administered within 10 days of the injury nih.govresearchgate.netspringermedizin.de.

At the time of hospital discharge, while there were no significant differences in total body bone mineral content (BMC), the lumbar spine BMC was significantly higher in the group that received pamidronate (P < 0.005) nih.govresearchgate.net. By 6 months post-burn, this difference in lumbar spine BMC was maintained, and the total body BMC was also found to be significantly higher in the pamidronate group (P < 0.05) nih.govresearchgate.net. A follow-up study confirmed that this therapeutic effect on bone mass was sustained for at least two years post-injury, showing a significant treatment effect on total body BMC (p < 0.012), lumbar spine BMC (p < 0.001), and lumbar spine BMD (p < 0.003) utmb.edunih.gov. One proposed mechanism for this effect is the inhibition of glucocorticoid-induced apoptosis of osteoblasts and osteocytes nih.govresearchgate.net.

Time PointTotal Body Bone Mineral Content (BMC)Lumbar Spine Bone Mineral Content (BMC)
At Hospital DischargeNo significant differenceSignificantly higher in Pamidronate group (P < 0.005) nih.govresearchgate.net
6 Months Post-BurnSignificantly higher in Pamidronate group (P < 0.05) nih.govresearchgate.netDifferences persisted nih.govresearchgate.net
2 Years Post-BurnSustained significant treatment effect (p < 0.012) utmb.edunih.govSustained significant treatment effect (p < 0.001) utmb.edunih.gov
Effects of acute pamidronate administration on bone mineral content in pediatric patients after severe burn injury.

Following total hip arthroplasty (THA), a period of rapid periprosthetic bone loss often occurs, which can compromise the stability of the implant nih.govnih.gov. Studies have investigated the role of pamidronate in mitigating this effect. In a randomized trial, patients who received pamidronate five days after surgery showed reduced femoral bone loss, particularly in the region of the femoral calcar (P = 0.01), over a two-year period compared to a placebo group nih.gov. The therapy also effectively inhibited the transient increase in biochemical markers of bone turnover that typically accompanies the early post-operative period nih.gov.

Another randomized, double-blind, controlled trial found that a single-dose infusion of pamidronate led to a significant reduction in bone loss compared with a placebo in both the proximal femur (p = 0.001) and the pelvis (p = 0.01) over 26 weeks nih.gov. This was associated with a suppression of most biochemical markers of bone turnover nih.gov. These findings suggest that bisphosphonate therapy can reduce the expansion of the bone remodeling space that contributes to early periprosthetic bone loss nih.gov.

Study DurationAnatomical RegionEffect of Pamidronate on Bone Loss
2 YearsFemoral CalcarReduced bone loss (P = 0.01) nih.gov
2 YearsPelvisDid not affect pelvic bone loss nih.gov
26 WeeksProximal FemurSignificant reduction (p = 0.001) nih.gov
26 WeeksPelvisSignificant reduction (p = 0.01) nih.gov
Summary of pamidronate's effect on periprosthetic bone loss following total hip arthroplasty.

Interaction with Hydroxyapatite (B223615) and Calcified Tissues

Pamidronate, like other bisphosphonates, has a strong affinity for bone mineral and becomes adsorbed onto hydroxyapatite crystals within the bone matrix nih.govresearchgate.net. This high affinity for the calcium ions present in hydroxyapatite is a cornerstone of its mechanism, allowing it to target bone surfaces and exert its anti-resorptive effects directly at sites of active bone remodeling researchgate.net.

This interaction has been explored for therapeutic and materials science applications. For instance, pamidronate's ability to chelate with hydroxyapatite has been used to modify HA bioceramics, with the goal of improving their osteogenic properties researchgate.net. Research has also investigated the possibility of removing bisphosphonates from bone using chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid, which can decrease the pamidronate signal at bony surfaces nih.gov.

Furthermore, the chemical properties of pamidronate's interaction with hydroxyapatite have been studied in other contexts. One study using Hartree-Fock analysis suggested that the reactive NH3(+) group of the pamidronate molecule may act as a steric factor that facilitates the anchoring of bacteria to the hydroxyapatite surface, or it may attract bacteria through direct electrostatic interaction nih.gov.

Pamidronate in Cancer Research

Antitumor Mechanisms

Pamidronate's antitumor activity stems from several mechanisms, including inducing cancer cell death, halting proliferation, preventing cell migration, and interfering with critical signaling pathways that drive tumor growth.

Pamidronate has demonstrated direct cytotoxic, or cell-killing, effects on various cancer cell types. Studies have shown that it can induce apoptosis, a form of programmed cell death, in human osteosarcoma cells. This effect is dose-dependent, with higher concentrations leading to greater cell death. For instance, in vitro studies on non-small cell lung cancer cell lines revealed a direct cytotoxic effect. aacrjournals.org Furthermore, research on cholangiocarcinoma (CCA) cells indicated that pamidronate induces cell death and inhibits the formation of cancer cell colonies in a dose-dependent manner. nih.gov The mechanism behind this cytotoxicity is linked to the generation of reactive oxygen species and the activation of caspase-3, an enzyme crucial for executing apoptosis. nih.gov

Pamidronate exerts significant anti-proliferative effects, meaning it can inhibit the growth and division of cancer cells. This has been observed across various cancer types. In a study involving seven osteosarcoma cell lines, pamidronate inhibited cell growth in a time- and dose-dependent manner, with a reduction in proliferation of up to 73% at a concentration of 50 microM after 72 hours. nih.gov Similarly, research on hepatocellular carcinoma (HCC) demonstrated that pamidronate inhibited cell growth in all five hepatoma cell lines tested. nih.gov The anti-proliferative action of pamidronate is also linked to its ability to interfere with the mevalonate (B85504) pathway, which is essential for the production of molecules necessary for cell growth. nih.govnih.gov

A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that can lead to metastasis. Pamidronate has been shown to possess anti-migratory and anti-invasive properties. nih.gov In studies on cholangiocarcinoma cells, pamidronate suppressed cell migration by decreasing the levels of matrix metalloproteinases (MMP2 and MMP9), enzymes that are critical for breaking down the extracellular matrix and allowing cancer cells to move. nih.gov Furthermore, in breast cancer cells transformed by low doses of α-particles and estrogen, pamidronate was found to decrease both invasion and migration. nih.gov Research on hepatocellular carcinoma also confirmed that pamidronate suppressed cell motility. nih.gov

Pamidronate's antitumor effects are also mediated by its ability to modulate key signal transduction pathways that are often dysregulated in cancer. The Ras and Rho families of small GTPases are crucial regulators of cell proliferation, survival, and migration. nih.govnih.gov Pamidronate has been shown to interfere with the function of these proteins.

In hepatocellular carcinoma cells, pamidronate treatment led to a reduction in the amount of membrane-associated Ras and phosphorylated extracellular signal-regulated kinase 2 (ERK 2), both of which are key components of a pathway that promotes cell proliferation. nih.gov The compound also suppressed membrane-associated RhoA, which is involved in cell motility. nih.gov Similarly, in a study on breast cancer cells, pamidronate decreased the expression of both Rho-A and c-Ha-ras genes and proteins. nih.gov This interference with Ras and Rho signaling is linked to pamidronate's inhibition of the mevalonate pathway, which is necessary for the proper function of these small GTPases. nih.govnih.gov

Table 1: Effects of Pamidronate on Signal Transduction Molecules

MoleculeEffect of PamidronateCancer Type Studied
RasReduced membrane associationHepatocellular Carcinoma
c-Ha-rasDecreased gene and protein expressionBreast Cancer
Rho-ADecreased gene and protein expression; Suppressed membrane associationBreast Cancer, Hepatocellular Carcinoma
Phosphorylated ERK 2Reduced levelsHepatocellular Carcinoma

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Pamidronate has been found to exhibit anti-angiogenic properties, further contributing to its antitumor profile. aacrjournals.orgnih.govaacrjournals.org

Research has demonstrated that pamidronate can directly inhibit the key steps of angiogenesis. It has been shown to interfere with the proliferation of endothelial cells, which are the cells that line blood vessels. uzh.ch Studies have also indicated that nitrogen-containing bisphosphonates like pamidronate can inhibit the formation of capillary-like tubes by endothelial cells. nih.gov This anti-angiogenic effect is thought to be mediated, at least in part, by a significant and lasting decrease in the serum levels of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. aacrjournals.orgnih.govaacrjournals.org In a study of cancer patients, pamidronate infusion led to a significant decrease in basal VEGF levels at 1, 2, and 7 days post-infusion. nih.gov

Table 2: Research Findings on Pamidronate's Anti-Angiogenic Effects

FindingExperimental ModelKey Outcome
Decreased VEGF Serum Levels25 cancer patients with bone metastasesSignificant and lasting decrease in VEGF after pamidronate infusion. aacrjournals.orgnih.gov
Inhibition of Endothelial Cell FunctionHuman umbilical vein endothelial cells (HUVEC) and endothelial progenitor cells (EPC) in vitroSignificant influence on cell function, with pamidronate having a great impact. nih.gov
Inhibition of AngiogenesisIn vitro and in ovo chicken egg chorioallantoic membrane (CAM) assayNitrogen-containing bisphosphonates, including pamidronate, inhibit angiogenesis. researchgate.net

Modifications of Circulating Angiogenic Factors (e.g., VEGF)

Recent research has suggested that beyond its primary role in inhibiting osteoclast activity, the bisphosphonate pamidronate may also exert antitumor effects through mechanisms including the modulation of angiogenesis. nih.gov One of the key areas of this investigation has been its impact on circulating angiogenic factors, particularly Vascular Endothelial Growth Factor (VEGF), a potent and specific factor in cancer-induced angiogenesis. nih.govmypcnow.org

A prospective study involving 25 cancer patients with bone metastases evaluated the levels of several circulating angiogenic cytokines before and after a single intravenous infusion of pamidronate. nih.govascopubs.org The results demonstrated a significant and sustained decrease in the serum levels of VEGF following the administration of the compound. nih.govascopubs.org Basal VEGF levels showed a statistically significant reduction at one, two, and seven days post-infusion. nih.gov This finding provides preliminary in vivo evidence of an antiangiogenic effect of pamidronate in cancer patients. mypcnow.org The mechanism for this reduction is not fully understood, but it is a key observation in the study of pamidronate's broader anticancer properties. mypcnow.org

The same study also observed changes in other cytokines. Levels of gamma-interferon (γ-IFN) and interleukin-6 (IL-6) increased one day after the infusion but returned to baseline levels shortly thereafter. nih.govascopubs.org A statistically significant negative correlation was found between VEGF and γ-IFN levels, while a positive correlation was noted between VEGF and interleukin-8 (IL-8). nih.govascopubs.org These findings suggest that pamidronate induces significant modifications to the broader angiogenic cytokine pattern. nih.gov

Median Serum VEGF Levels Following Pamidronate Infusion

This table shows the change in median VEGF levels in cancer patients at various time points after a single pamidronate infusion.

Time PointMedian VEGF Level (pg/dl)Statistical Significance (P-value vs. Basal)
Basal (Before Infusion)745N/A
1 Day After Infusion602.49P = 0.019
2 Days After Infusion556.84P = 0.001
7 Days After Infusion556.88Data derived from nih.gov

Impact on Skeletal-Related Events (SREs) in Malignancy

Pamidronate has been extensively studied for its role in mitigating the bone complications associated with metastatic cancer. Its primary mechanism involves inhibiting osteoclast-mediated bone resorption, which is a major cause of skeletal morbidity in patients with bone metastases. nih.govpsu.edu

Clinical trials have consistently demonstrated that monthly infusions of pamidronate significantly reduce the incidence and delay the onset of skeletal-related events (SREs). mypcnow.orgnih.govcambridge.org SREs are an aggregate measure of skeletal complications, typically including pathologic fractures, the need for radiation or surgery to bone, spinal cord compression, and hypercalcemia of malignancy. ascopubs.orgascopubs.orgpsu.edu

In studies involving patients with multiple myeloma and at least one lytic bone lesion, the proportion of patients experiencing any skeletal event was significantly lower in the group receiving pamidronate compared to placebo (24% vs. 41%). nih.govpsu.edu Similarly, for women with advanced breast cancer and lytic bone lesions, pamidronate treatment extended the median time to the first skeletal complication from 7.0 months in the placebo group to 13.1 months. psu.edu A combined analysis of two large trials confirmed this, showing a median time to first SRE of 12.7 months for the pamidronate group versus 7.0 months for placebo. nih.gov

Efficacy of Pamidronate in Reducing SREs

This table summarizes key findings from clinical trials on the effect of pamidronate on skeletal-related events in different cancer types.

Cancer TypeEndpointPamidronate GroupPlacebo GroupStatistical Significance (P-value)Source
Multiple MyelomaProportion with any SRE24%41%P &lt; 0.001 nih.govpsu.edu
Breast CancerMedian time to first SRE13.1 months7.0 monthsP = 0.005 psu.edu
Breast CancerProportion with any SRE at 24 cycles56%67%P = 0.027 ascopubs.org

A significant therapeutic benefit of pamidronate is the alleviation of bone pain associated with metastases. nih.govmypcnow.orgnih.gov Multiple studies have reported statistically and clinically significant reductions in bone pain scores for patients treated with pamidronate. nih.govnih.gov In patients with painful bone metastases who had not responded to initial therapies, 67% experienced pain relief after three administrations of pamidronate, with a significant reduction in the mean bone pain score from 2.25 to 1.15. nih.gov Furthermore, 60% of these patients were able to reduce their consumption of analgesics. nih.gov

In patients with multiple myeloma, those receiving pamidronate had significant decreases in bone pain and avoided the deterioration in performance status and quality of life seen in the placebo group. nih.govpsu.edu Research indicates that between 50% and 70% of patients achieve a 30% reduction in pain within a week of treatment. mypcnow.org The analgesic effect appears to be related to both the dose per week and the total dose per infusion. mypcnow.org

By inhibiting bone resorption and preserving skeletal integrity, pamidronate reduces the incidence of specific and debilitating SREs like pathologic fractures and spinal cord compression. mypcnow.orgascopubs.org In a pivotal trial involving patients with stage III multiple myeloma, the proportion of patients sustaining a pathologic fracture was significantly lower in the pamidronate arm compared to the placebo arm (22% vs. 52%). nih.gov Another study focusing on patients with malignant lymphoma undergoing chemotherapy found that pamidronate treatment markedly reduced the incidence of new vertebral fractures over a 12-month period (4% in the pamidronate group vs. 30% in the control group). nih.gov

Research in Specific Cancer Types

Pamidronate has been a cornerstone in the management of bone metastases secondary to breast cancer. nih.govnih.gov Numerous randomized, placebo-controlled trials have established its efficacy in reducing skeletal morbidity for this patient population. ascopubs.orgpsu.edu

In women with breast cancer and at least one lytic bone lesion, treatment with pamidronate in addition to standard chemotherapy or hormonal therapy significantly reduces the rate of skeletal complications. ascopubs.orgpsu.edu One major trial demonstrated that at 24 cycles of therapy, the proportion of patients who had experienced any skeletal complication was 56% in the pamidronate group versus 67% in the placebo group. ascopubs.orgovid.com The skeletal morbidity rate—the ratio of skeletal complications to time on trial—was significantly lower in patients receiving pamidronate. ascopubs.orgovid.com

Multiple Myeloma and Osteolytic Lesions

Multiple myeloma, a cancer of plasma cells, is frequently characterized by the development of osteolytic lesions, which are areas of bone damage that can lead to severe pain and fractures. nih.gov Pamidronate's primary role in this context is to inhibit the activity of osteoclasts, the cells responsible for bone breakdown, thereby mitigating skeletal complications. nih.gov

A significant clinical trial involving patients with stage III multiple myeloma and at least one lytic lesion demonstrated the efficacy of pamidronate. nih.gov In this study, patients received either pamidronate or a placebo in conjunction with their standard antimyeloma chemotherapy. The results showed a marked reduction in skeletal-related events (SREs) for the group receiving pamidronate. nih.gov

Table 1: Effect of Pamidronate on Skeletal Events in Multiple Myeloma nih.gov
Treatment GroupNumber of Patients EvaluatedProportion of Patients with any Skeletal EventStatistical Significance (p-value)
Pamidronate19624%&lt;0.001
Placebo18141%

The study found that patients treated with pamidronate also experienced significant decreases in bone pain and maintained a better performance status and quality of life. nih.gov

Non-Small Cell Lung Cancer

Bone metastases are a common and serious complication in patients with non-small cell lung cancer (NSCLC), often associated with a poor prognosis. iiarjournals.orgiiarjournals.org Research into the effects of pamidronate in this patient population has suggested a potential survival benefit. iiarjournals.orgnih.gov

Table 2: Median Overall Survival in NSCLC Patients with Bone Metastasis iiarjournals.orgiiarjournals.org
Patient GroupMedian Overall Survival (Months)Statistical Significance (p-value)
Bone Metastasis with Pamidronate Treatment15.4&lt;0.001
Bone Metastasis without Pamidronate Treatment2.1
No Bone Metastasis15.1N/A

Notably, the median survival for patients with bone metastases who were treated with pamidronate was nearly identical to that of patients who did not develop bone metastases at all (15.4 months vs. 15.1 months, respectively). iiarjournals.org These results suggest that the administration of pamidronate may have a significant impact on the survival of NSCLC patients following a diagnosis of bone metastasis. iiarjournals.orgnih.gov

Melanoma Cells

Beyond its effects on bone, in vitro studies have revealed that pamidronate may exert direct anti-tumor effects on cancer cells. nih.gov Research on human melanoma cells has shown that pamidronate can inhibit cell growth and induce apoptosis (programmed cell death). nih.govnih.gov

The mechanism behind this effect involves the inhibition of farnesyl diphosphate synthase, a key enzyme in the mevalonate pathway. nih.govuni.lu This inhibition prevents the synthesis of isoprenoids, which are necessary for the post-translational modification (prenylation) of small G-proteins like Ras and Rho. nih.gov These proteins are crucial for various cellular processes, including tumorigenesis. By disrupting their function, pamidronate can trigger apoptosis in melanoma cells. nih.gov

Further research has indicated that this pro-apoptotic effect is independent of the p53 mutational status and is not prevented by the overexpression of the anti-apoptotic protein bcl-2. nih.govuni.lu A comparative study demonstrated that nitrogen-containing bisphosphonates, such as pamidronate and zoledronate, effectively inhibited the proliferation of melanoma cells and induced apoptosis, whereas the non-nitrogen-containing bisphosphonate clodronate had no such effect. nih.gov This supports the hypothesis of different intracellular mechanisms of action for these two classes of bisphosphonates. nih.gov

Pancreatic Adenocarcinoma

The tumor microenvironment in pancreatic ductal adenocarcinoma (PDAC) is characterized by extensive fibrosis, primarily produced by pancreatic stellate cells (PSCs). nih.gov Research has explored targeting these PSCs with nitrogen-containing bisphosphonates. Studies have found that PSCs share characteristics with cells of the monocyte-macrophage lineage, which are known to be inhibited by these compounds. nih.gov

In vitro experiments demonstrated that pamidronate and zoledronic acid inhibited the proliferation and activation of PSCs. nih.gov These bisphosphonates also induced apoptosis and caused cell-cycle arrest in the G1 phase in these cells. nih.gov In an orthotopic murine model of PDAC, treatment with nitrogen-containing bisphosphonates led to the inactivation of PSCs, a reduction in fibrosis, and an inhibition of tumor growth, peritoneal dissemination, and angiogenesis, while increasing apoptosis. nih.gov

Combination Therapies in Oncology Research

To enhance potential anti-tumor effects, researchers have investigated combining pamidronate with other classes of drugs.

Pamidronate with COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is linked to tumorigenesis, angiogenesis, and resistance to apoptosis. aacrjournals.org The combination of pamidronate with a COX-2 inhibitor has been evaluated for its potential to produce a more potent anti-tumor response. aacrjournals.org

In vitro studies on non-small cell lung cancer cell lines showed that the combination of pamidronate and a COX-2 inhibitor exerted a direct cytotoxic effect. aacrjournals.org Furthermore, in an immunocompetent mouse model, the combination therapy resulted in more significant tumor regression compared to a control group. This enhanced effect was associated with the induction of Th1 cytokines and anti-angiogenic chemokines, suggesting that the combination works through both direct cytotoxic effects and by modulating the immune response and inhibiting angiogenesis. aacrjournals.org

Pamidronate with Statins

Statins, like bisphosphonates, are inhibitors of the isoprenoid synthesis pathway. researchgate.net This shared mechanism has prompted research into their combined anti-tumor activity. researchgate.net Studies have examined the effects of combining pamidronate with statins, such as lovastatin, against various cancer cell lines. researchgate.net

The combination of pamidronate and lovastatin produced potentiated cytostatic and cytotoxic effects against pancreatic and breast cancer cell lines in vitro. researchgate.net This combination was also effective at inhibiting tumor cell adhesion to collagen IV and fibronectin and interfered with the migration and invasiveness of tumor cells. researchgate.net In a murine model of pancreatic adenocarcinoma, neither pamidronate nor lovastatin alone significantly affected tumor growth. However, the combination treatment resulted in retarded tumor growth and prolonged the survival of the mice. researchgate.net

Pamidronate with Chemotherapy

The synergistic potential of combining pamidronate with traditional chemotherapy has been a significant area of investigation, particularly in cancers with a high propensity for bone metastasis, such as breast cancer and multiple myeloma, as well as primary bone cancers like osteosarcoma. Research has focused on whether the addition of pamidronate to chemotherapy regimens can reduce skeletal-related events (SREs), alleviate bone pain, and impact disease progression.

In the context of breast cancer with bone metastases, the addition of pamidronate to chemotherapy has demonstrated notable benefits in reducing skeletal complications. A significant clinical trial involving women with Stage IV breast cancer and at least one lytic bone lesion found that monthly infusions of pamidronate alongside chemotherapy led to a longer median time to the first skeletal complication (13.1 months) compared to chemotherapy with a placebo (7.0 months). nih.gov Furthermore, a smaller proportion of patients in the pamidronate group experienced any skeletal complication (43%) versus the placebo group (56%). nih.gov This study also observed a significant reduction in the increase in bone pain and a slower deterioration of performance status in the pamidronate cohort. nih.gov Long-term follow-up of this cohort for up to two years confirmed the sustained benefit of pamidronate in reducing the risk of skeletal complications. nih.govascopubs.org Another randomized, multicenter trial reported that the combination of chemotherapy with pamidronate significantly delayed the median time to bone disease progression to 249 days, compared to 168 days for chemotherapy alone. documentsdelivered.comascopubs.org This study also noted marked improvement in bone pain in 44% of patients receiving pamidronate, versus 30% in the control group. documentsdelivered.comascopubs.org

Additionally, research has explored the role of pamidronate in preventing chemotherapy-induced bone loss in premenopausal women with breast cancer. A randomized, double-blind, placebo-controlled trial found that pamidronate prevented bone loss at the lumbar spine and total hip in women who became amenorrheic as a result of chemotherapy. oup.comcornell.edu The mean difference in the percentage change in bone mineral density at the lumbar spine after 12 months was 5.1% between the pamidronate and placebo groups. oup.comcornell.edu

Cancer TypeKey FindingsReferences
Breast CancerLonger time to first skeletal complication (13.1 vs 7.0 months); Reduced proportion of patients with any skeletal complication (43% vs 56%); Delayed median time to bone progression (249 vs 168 days). nih.govdocumentsdelivered.comascopubs.org
Multiple MyelomaLower proportion of patients with any skeletal event (24% vs 41%); Reduced mean number of skeletal events per year (1.3 vs 2.2). nih.govnih.govascopubs.org
OsteosarcomaFor localized disease, 5-year event-free survival was 72% and overall survival was 93%; For metastatic disease, 5-year event-free survival was 45% and overall survival was 64%. nih.govnih.gov
Breast Cancer (Premenopausal)Prevented chemotherapy-induced bone loss at the lumbar spine and hip. oup.comcornell.edu

Pamidronate with Hormonal Therapy

The combination of pamidronate with hormonal therapy has been investigated as a strategy to mitigate skeletal morbidity, particularly in hormone-sensitive cancers like breast and prostate cancer. Hormonal therapies, while effective in controlling cancer growth, can often lead to bone loss and an increased risk of fractures.

In the context of prostate cancer , androgen-deprivation therapy is a cornerstone of treatment but is known to decrease bone mineral density and increase fracture risk. A controlled study investigated the efficacy of pamidronate in preventing this bone loss in men with advanced or recurrent prostate cancer and no bone metastases. nih.gov The study found that over 48 weeks, men receiving leuprolide (a gonadotropin-releasing hormone agonist) alone experienced significant decreases in bone mineral density at the lumbar spine, total hip, and trochanter. nih.gov In contrast, the mean bone mineral density did not change significantly at any skeletal site in men who were treated with both leuprolide and pamidronate. nih.gov The differences in the mean changes in bone mineral density between the two groups were significant for the lumbar spine, trochanter, and total hip. nih.gov This indicates that pamidronate can effectively prevent bone loss associated with androgen-deprivation therapy. nih.gov

Another preliminary study in patients with hormone-refractory prostate cancer and metastatic bone disease found that intravenous pamidronate could palliate bone pain, with 11 out of 17 patients who initially had pain becoming pain-free after six months of treatment. nih.gov The treatment also had a stabilizing effect on abnormally high bone turnover. nih.gov

Cancer TypeKey FindingsReferences
Breast CancerReduced proportion of patients with any skeletal complication (56% vs 67% at 24 cycles); Longer time to first skeletal complication. ascopubs.orgnih.gov
Prostate Cancer (Non-metastatic)Prevented bone loss in the hip and lumbar spine in men receiving androgen-deprivation therapy. nih.gov
Prostate Cancer (Metastatic)Palliation of bone pain; Stabilizing effect on high bone turnover. nih.gov

Immunomodulatory Research of Pamidronate

Effects on T-Cell Subsets

Pamidronate exerts distinct and potent effects on specific T-lymphocyte populations, leading to their activation, proliferation, and differentiation, which in turn alters the cytokine environment.

One of the most profound immunomodulatory effects of pamidronate is its ability to stimulate a specific subset of T cells that express the γδ T-cell receptor (TCR), particularly the Vγ9Vδ2 T-cell population. Studies have consistently shown that aminobisphosphonates like pamidronate can induce the activation and significant expansion of these γδ T cells in peripheral blood mononuclear cell cultures at clinically relevant concentrations. nih.gov This activation is characterized by the up-regulation of cell surface markers such as CD25 and CD69. nih.gov While the initial activation of γδ T cells can occur without the need for exogenous cytokines, their subsequent proliferation is dependent on Interleukin-2 (IL-2). nih.gov In vivo studies have also observed a substantial increase in circulating γδ T cells in patients following pamidronate infusion. nih.gov

The cytokine milieu created by pamidronate-activated T cells suggests a polarization towards a T helper 1 (Th1) phenotype. The stimulation of T cells by aminobisphosphonates leads to the release of a variety of cytokines, particularly those characteristic of a Th1 response. This is supported by the significant production of Interferon-gamma (IFN-γ), a hallmark Th1 cytokine. The available research points towards a promotion of Th1-type immune responses, though specific investigations into the direct differentiation pathways of naive T cells into Th1 or Th17 subsets following pamidronate exposure are not extensively detailed in the current literature.

Pamidronate administration significantly alters the balance of circulating cytokines, primarily by stimulating γδ T cells and other immune cells like monocytes and macrophages to release pro-inflammatory mediators. nih.govnih.gov This is a key mechanism behind the acute-phase reaction often observed after the first infusion. researchgate.net

The most consistently reported changes include a rapid and significant increase in the serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govresearchgate.netnih.gov In some studies, a reduction in IL-6 has been observed in patients with multiple myeloma receiving pamidronate. nih.gov In contrast, in patients with rheumatoid arthritis, pamidronate therapy was associated with a suppression of Interleukin-1 beta production in monocytes. nih.gov

Detailed research on the effects of pamidronate on other specific cytokines such as IL-4, IL-10, IL-12, IL-13, and Transforming Growth Factor-beta (TGF-β) is less definitive. While the general shift is towards a pro-inflammatory, Th1-type response, the precise impact on the broader cytokine network requires further investigation.

Table 1: Effect of Pamidronate on Key Cytokine Levels

CytokineReported EffectPrimary Cellular SourceReference
IFN-γ Increaseγδ T-cells, CD4+ & CD8+ T-cells nih.gov
TNF-α Increaseγδ T-cells, Monocytes/Macrophages nih.govnih.govresearchgate.net
IL-6 Increaseγδ T-cells, Monocytes/Macrophages nih.govnih.govresearchgate.net
IL-1β Decrease (in RA)Monocytes nih.gov

Impact on Macrophage Function and Migration

Pamidronate has a direct impact on macrophages, which, like osteoclasts, are highly phagocytic cells. Research indicates that bisphosphonates can be internalized by macrophages, leading to the inhibition of proliferation and the induction of apoptosis. cancercareontario.ca This pro-apoptotic effect on macrophages is thought to contribute to some of pamidronate's anti-inflammatory actions, such as the observed inhibition of TNF-α release from macrophages that have been stimulated by particulate debris. nih.gov

Furthermore, pamidronate has been shown to affect immune cell migration. Studies have demonstrated that pamidronate treatment can significantly reduce the chemotactic function of neutrophils, a type of phagocytic immune cell. nih.gov This effect is attributed to the inhibition of small GTPases, which are crucial for regulating the cytoskeletal changes necessary for cell migration. nih.gov Given the mechanistic similarities in migration between neutrophils and macrophages, it is plausible that pamidronate similarly impairs macrophage migration. The drug is also known to inhibit the migration and maturation of osteoclasts, which share a common lineage with macrophages. cancercareontario.ca

Table 2: Summary of Pamidronate's Effects on Macrophage Function

Macrophage FunctionEffect of PamidronatePotential MechanismReference
Viability Induces apoptosisInhibition of the mevalonate (B85504) pathway cancercareontario.ca
Proliferation InhibitionInhibition of M-CSF-induced proliferation cancercareontario.ca
Cytokine Release (TNF-α) Inhibition (in specific contexts)Induction of apoptosis nih.gov
Migration Inhibition (inferred from neutrophil/osteoclast data)Dysregulation of cytoskeletal organization cancercareontario.canih.gov

Modulation of Inflammatory Responses

The immunomodulatory effects of pamidronate result in a complex, often dualistic, modulation of inflammatory responses. On one hand, pamidronate can trigger a potent, acute pro-inflammatory response. This is most evident in the "acute-phase reaction," a transient, flu-like syndrome that can occur after the initial infusion. researchgate.netnih.gov This reaction is driven by the rapid and substantial release of pro-inflammatory cytokines, including TNF-α, IL-6, and IFN-γ, primarily from pamidronate-activated γδ T cells. nih.govnih.govresearchgate.net

Conversely, pamidronate also exhibits anti-inflammatory properties. By inducing apoptosis in macrophages and monocytes, it can reduce the number of these key inflammatory cells at sites of inflammation. nih.govcancercareontario.ca This leads to a decrease in the production of inflammatory mediators. For instance, studies have shown that pamidronate can inhibit the release of TNF-α from macrophages and lower the spontaneous production of IL-1β by monocytes in certain disease contexts. nih.govnih.gov This suggests that while the initial systemic response to pamidronate can be inflammatory, its long-term effects in specific tissues may be anti-inflammatory, contributing to its therapeutic efficacy in inflammatory bone conditions. oup.com

Pamidronate in Auto-inflammatory and Immune-Mediated Bone Diseases

Pamidronate has been the subject of research in various auto-inflammatory and immune-mediated bone diseases due to its influence on bone metabolism and potential anti-inflammatory properties.

Chronic Non-bacterial Osteomyelitis (CNO)

Chronic Non-bacterial Osteomyelitis (CNO), also referred to as Chronic Recurrent Multifocal Osteomyelitis (CRMO), is a rare autoinflammatory bone disorder of unknown origin. nih.gov Research has explored the use of pamidronate as a therapeutic option.

A pilot prospective randomized controlled trial was conducted on adult patients with CNO to investigate the efficacy of pamidronate. nih.govbmj.com This double-blind, placebo-controlled study hypothesized that pamidronate could reduce radiological signs of bone inflammation, improve pain and disability, and decrease systemic markers of bone inflammation and turnover. bmj.com The study included 12 patients with a mean age of 32 years. bmj.com The results indicated that treatment with pamidronate improved bone marrow edema in the anterior chest wall as assessed by whole-body magnetic resonance imaging. bmj.com Specifically, the radiological score of active bone inflammation in the anterior chest wall decreased significantly in the pamidronate group over 36 weeks, a change not observed in the placebo group. bmj.comresearchgate.netbohrium.com Additionally, there was a trend towards a decrease in patient-reported pain and global health assessment scores in the pamidronate group. bmj.comresearchgate.net Biomarkers of bone turnover also showed a decrease exclusively in the pamidronate group. researchgate.net

Pamidronate in CNO: Randomized Controlled Pilot Trial Findings bmj.comresearchgate.netbohrium.com
Study Design Randomized, double-blind, placebo-controlled pilot trial
Patient Population 12 adult patients with CNO (mean age 32)
Primary Outcome Measure Reduction in radiological signs of bone inflammation (whole-body MRI)
Key Findings - Statistically significant decrease in the radiological score of active bone inflammation in the anterior chest wall in the pamidronate group compared to placebo.
- Trend towards improvement in patient-reported pain and global health assessment in the pamidronate group.
- Significant decrease in biomarkers of bone turnover in the pamidronate group only.

SAPHO Syndrome

SAPHO syndrome encompasses a constellation of symptoms including Synovitis, Acne, Pustulosis, Hyperostosis, and Osteitis. nih.govclinexprheumatol.orgoup.com Several studies have investigated the efficacy of intravenous pamidronate in patients with SAPHO syndrome, particularly those refractory to other treatments like NSAIDs, corticosteroids, and DMARDs. nih.govclinexprheumatol.orgoup.com

An open-label study involving 10 patients who had not responded to conventional therapies found that pamidronate was a very effective mode of therapy. nih.govoup.com Following treatment, complete remission was observed in six patients, with three others showing a partial response. nih.govoup.com Pamidronate was also effective in preventing recurrent bouts of pustulosis in all but one patient. nih.govoup.com

Another study reported on 14 cases of SAPHO syndrome refractory to first-line treatments. clinexprheumatol.org In this cohort, 12 of the 14 patients had a good response regarding the disappearance of bone pain after three infusions, and eight of these patients achieved sustained remission. clinexprheumatol.org However, the recurrence of skin manifestations did not seem to be influenced by pamidronate in this study. clinexprheumatol.org

A clinical experience report on childhood SAPHO syndrome, involving seven female patients, showed a beneficial clinical response in all patients, with relief of pain and increased activity. nih.govoup.com This allowed for the discontinuation of other medications such as corticosteroids and methotrexate. nih.govoup.com

Research Findings on Pamidronate in SAPHO Syndrome
Study 1 (Open-label, 10 patients) nih.govoup.com- Response: 6 complete remissions, 3 partial responses, 1 no response.
- Skin Manifestations: Effective in preventing recurrent pustulosis in 9 out of 10 patients.
Study 2 (Case series, 14 patients) clinexprheumatol.org- Bone Pain: 12 out of 14 patients had a good response (greater than 50% reduction in VAS pain score).
- Remission: 8 patients achieved sustained remission.
- Skin Manifestations: Recurrence of skin lesions did not appear to be influenced.
Study 3 (Childhood SAPHO, 7 patients) nih.govoup.com- Clinical Response: All patients showed a beneficial clinical response, including pain relief and increased activity.
- Medication: Allowed for the cessation of corticosteroids and methotrexate.

Scleroderma

Research has also explored the immunomodulatory effects of pamidronate in systemic sclerosis (scleroderma), a fibrotic disorder characterized by heightened immune system activation. nih.gov

A study involving 18 patients with systemic sclerosis investigated the effects of a single intravenous infusion of pamidronate on cytokine production by peripheral blood mononuclear cells (PBMC). nih.govnih.gov The findings revealed that unstimulated PBMC produced increased amounts of interferon (IFN)-γ and tumour necrosis factor (TNF)-α for up to 24 weeks after the infusion. nih.govnih.gov Conversely, the levels of transforming growth factor (TGF)-β1 were reduced during the same period. nih.govnih.gov In vitro, pamidronate was shown to activate γδ T cells from these patients to produce increased IFN-γ. nih.govnih.gov These results suggest that pamidronate can modulate cytokine profiles that are relevant to the pathogenesis of scleroderma. nih.gov

Effects of Pamidronate on Cytokine Profiles in Scleroderma nih.govnih.gov
Study Population 18 patients with systemic sclerosis
Intervention Single intravenous infusion of pamidronate
Key Findings (Post-infusion) - Increased Cytokine Production (by PBMC):
- Interferon (IFN)-γ
- Tumour Necrosis Factor (TNF)-α
- Reduced Cytokine Production (by PBMC):
- Transforming Growth Factor (TGF)-β1
- In Vitro Findings:
- Pamidronate activated γδ T cells to produce increased IFN-γ.

Pamidronate in Infectious Disease Research: Leishmaniasis

The potential of pamidronate as a therapeutic agent has been investigated in the context of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. oup.com

In an experimental model of cutaneous leishmaniasis in Balb/c mice, pamidronate was found to effect a radical cure. oup.comnih.gov This was evidenced by the long-term disappearance of lesions, the absence of amastigotes in lesion sites upon histopathological analysis and cultivation, and negative polymerase chain reaction analysis for kinetoplast DNA in necropsy material. oup.comnih.gov

Further research into visceral leishmaniasis, caused by Leishmania infantum, has explored the antileishmanial and immunomodulatory activities of pamidronate using human peripheral blood leukocytes ex vivo. nih.gov In vitro, pamidronate induced morphological changes in the promastigote form of the parasite, including vacuole formation and alterations in the kinetoplast and mitochondria. nih.gov It also reduced the number of infected macrophages and intracellular amastigotes in a concentration-dependent manner. nih.gov

From an immunomodulatory perspective, pamidronate was found to enhance the production of IL-12 while decreasing IL-10 and TGF-β by monocytes and neutrophils. nih.gov Furthermore, it led to increased levels of IFN-γ and TNF from T lymphocytes and B lymphocytes, respectively, and a reduction in IL-10 from these lymphocyte subpopulations. nih.gov These findings suggest that pamidronate may be a candidate for drug repurposing in the treatment of human visceral leishmaniasis. nih.gov

Pamidronate Research in Leishmaniasis
Cutaneous Leishmaniasis (In Vivo Mouse Model) oup.comnih.gov- Outcome: Radical cure of experimental cutaneous leishmaniasis.
- Evidence: Long-term disappearance of lesions and elimination of parasites from lesion sites.
Visceral Leishmaniasis (In Vitro & Ex Vivo Human Leukocytes) nih.gov- Anti-parasitic Effects: Induced morphological damage to promastigotes; reduced macrophage infection and intracellular amastigotes.
- Immunomodulatory Effects:
- Increased: IL-12, IFN-γ, TNF
- Decreased: IL-10, TGF-β

Preclinical and Translational Research of Pamidronate

In vitro Studies on Cellular Effects

The cellular effects of pamidronate have been investigated in a variety of cell types to understand its molecular mechanisms. These studies have been crucial in defining its primary pharmacological action as an inhibitor of bone resorption.

Pamidronate's effects on primary human alveolar osteoblasts and bone marrow stromal cells (BMSCs) have been a key area of investigation. Studies have shown that pamidronate can inhibit cell viability, proliferation, and osteogenesis in these cell types. nih.gov Exposure of alveolar osteoblasts to pamidronate for over 72 hours at concentrations of 6 x 10⁻⁵ M or higher resulted in significantly decreased cell viability and proliferation. nih.gov Furthermore, pamidronate was found to induce apoptosis in approximately 20% of the osteogenic cell population. nih.gov This induction of apoptosis is a critical cellular effect. An in vitro wound healing assay, also known as a scratch assay, demonstrated that pamidronate could inhibit the migration and proliferation of alveolar osteoblasts and BMSCs. nih.gov

The impact of pamidronate on alkaline phosphatase activity, an early marker of the osteogenic phenotype, has also been assessed. Research indicated that pamidronate treatment decreased the alkaline phosphatase activity of alveolar osteoblasts. nih.gov In addition to osteoblasts, the effects of pamidronate on other cell types, such as oral keratinocytes and fibroblasts, have been examined. These studies have shown that bisphosphonates, including pamidronate, can reduce cell viability and proliferation while increasing apoptosis in these cells. The mechanism of action is linked to the inhibition of the mevalonate (B85504) pathway, which is crucial for various cellular processes.

Table 1: Summary of In Vitro Effects of Pamidronate on Various Cell Types

Cell TypeEffectKey FindingsConcentration/Duration
Human Alveolar OsteoblastsInhibition of Viability and ProliferationSignificantly decreased cell viability and proliferation.≥6 x 10⁻⁵ M for >72 hours
Human Alveolar OsteoblastsInduction of ApoptosisInduced apoptosis in ~20% of the cell population.≥6 x 10⁻⁵ M for >72 hours
Human Alveolar OsteoblastsInhibition of OsteogenesisDecreased alkaline phosphatase activity.≥6 x 10⁻⁵ M
Human Alveolar Osteoblasts and BMSCsInhibition of Wound HealingInhibited cell migration and proliferation in a scratch assay.Not specified
Oral Keratinocytes and FibroblastsCytotoxicityReduced cell viability and proliferation, and increased apoptosis.Clinically relevant concentrations

In vivo Animal Models

Animal models have been instrumental in understanding the systemic effects of pamidronate on bone metabolism and in various pathological conditions. These studies have provided the preclinical evidence for its therapeutic potential.

In a dog model of immobilization-induced osteopenia, treatment with pamidronate was shown to counteract the effects of disuse on bone. nih.gov Immobilization in this model leads to increased bone turnover and osteopenia in cancellous bone, effects that were counteracted by pamidronate administration. nih.gov Furthermore, pamidronate treatment prevented the reduction in cortical bone density and stiffness that occurs with immobilization. nih.gov The study utilized mature beagle dogs where one forelimb was immobilized. The treated group received intravenous pamidronate, which prevented the hypomineralization in cancellous bone induced by immobilization. nih.gov

Further studies in canine models have explored the effects of pamidronate on the mechanical properties of bone. Intermittent intravenous infusions of pamidronate over a three-month period increased the compressive stiffness and torsional strength of trabecular bone from the vertebrae, although it did not alter the mechanical properties of cortical bone. In a longer, one-year study with oral administration, pamidronate led to a linear increase in the elastic modulus of trabecular bone.

Animal models have also been crucial in demonstrating pamidronate's efficacy in the context of cancer-related bone disease. In various animal models, pamidronate has been shown to inhibit the accelerated bone resorption resulting from osteoclast hyperactivity induced by tumors. This is a key finding that supports its use in treating hypercalcemia of malignancy.

Table 2: Findings from In Vivo Animal Models of Pamidronate

Animal ModelCondition StudiedKey Findings
DogImmobilization-induced OsteopeniaCounteracted increased bone turnover and osteopenia in cancellous bone. Prevented reduction in cortical bone density and stiffness.
DogMechanical Properties of BoneIncreased compressive stiffness and torsional strength of trabecular bone. Increased elastic modulus of trabecular bone with oral administration.
VariousTumor-induced Bone ResorptionInhibited accelerated bone resorption resulting from osteoclast hyperactivity induced by tumors.

Translational Significance of Preclinical Findings

The preclinical findings from both in vitro and in vivo studies of pamidronate have had a direct and significant translational impact, forming the basis for its clinical use in various bone-related disorders.

The primary mechanism of action elucidated in preclinical research is the inhibition of osteoclast-mediated bone resorption. In vitro studies demonstrated that pamidronate directly affects osteoclasts, and in vivo models confirmed its potent anti-resorptive activity. This fundamental finding has been directly translated into the treatment of diseases characterized by excessive bone resorption, such as Paget's disease of bone, hypercalcemia of malignancy, and osteolytic bone metastases. The ability of pamidronate to normalize serum calcium levels in animal models of tumor-induced hypercalcemia provided the rationale for its use in managing this life-threatening condition in cancer patients.

The preclinical evidence showing that pamidronate can prevent or delay skeletal-related events and decrease bone pain in animal models of bone metastases has been a cornerstone for its application in oncology. cancercareontario.ca This has led to its use in patients with bone metastases from breast cancer and osteolytic lesions in multiple myeloma to reduce skeletal complications.

Furthermore, the insights gained from preclinical studies on the effects of pamidronate on osteoblasts and bone mineralization have informed its clinical application. While high concentrations in vitro showed inhibitory effects on osteoblasts, the in vivo findings in animal models, where it was shown to prevent bone loss without impairing mineralization at therapeutic doses, have been pivotal. This has supported its use in conditions where preserving bone mass is critical. The dog model of immobilization-induced osteopenia, for instance, provides a strong preclinical basis for investigating its potential in preventing disuse osteoporosis in humans. nih.gov The collective preclinical data have not only established the efficacy of pamidronate but have also guided the understanding of its therapeutic window and potential cellular impacts, thereby shaping its clinical development and application.

Pharmacological and Toxicological Research Aspects of Pamidronate

Pharmacokinetics and Pharmacodynamics in Disease States

The pharmacokinetic profile of pamidronate is significantly influenced by its strong affinity for bone tissue and its exclusive elimination through the kidneys. These characteristics are particularly relevant in disease states affecting bone metabolism and renal function.

Renal Excretion and Clearance

Pamidronate is not metabolized in the body and is exclusively eliminated by renal excretion. drugs.compfizermedical.commedindia.net Following administration, a mean of 46 ± 16% of the dose is excreted unchanged in the urine within 120 hours. drugs.compfizermedical.commedindia.net

The clearance of pamidronate from the body is highly dependent on renal function. The mean total clearance is reported as 107 ± 50 mL/min, with the mean renal clearance being 49 ± 28 mL/min. drugs.commedindia.net There is a direct, linear relationship between the renal clearance of pamidronate and creatinine (B1669602) clearance (Clcr), a key indicator of kidney function. drugs.comdrugs.commayoclinic.org Consequently, as renal function declines, so does the clearance of pamidronate, leading to higher plasma concentrations and a larger area under the plasma concentration-time curve (AUC). mayoclinic.org For instance, patients with severe renal impairment (Clcr < 30 mL/min) can have approximately three times higher pamidronate exposure than those with normal renal function. cancercareontario.ca

In patients with end-stage renal disease (ESRD) who require hemodialysis, pamidronate can be successfully eliminated by the dialysis procedure. asbmr.orgwww.gov.uk Studies have shown a mean pamidronate clearance of 69.3 ± 16.6 mL/min during hemodialysis. asbmr.orgwww.gov.uk

Below is a data table illustrating the relationship between renal function and the pharmacokinetics of a single 90 mg dose of pamidronate.

Creatinine Clearance (Clcr)Mean AUC (µg·hr/mL)Mean Renal Clearance (mL/min)
> 90 mL/min (Normal Function)8.1 ± 3.13Data not specified
61-90 mL/min (Mild Impairment)10.7 ± 3.91Data not specified
30-60 mL/min (Moderate Impairment)10.1 ± 3.38Data not specified
< 30 mL/min (Severe Impairment)19.0 ± 4.60Data not specified

Elimination Half-Life

The elimination of pamidronate from the plasma follows a biphasic pattern. cancercareontario.ca After intravenous infusion, plasma concentrations fall rapidly. nih.gov There is a short initial distribution phase with a half-life of approximately 0.8 to 1.6 hours. nih.govjwatch.orgresearchgate.net This is followed by a slower elimination phase. The mean elimination half-life from plasma is reported to be 28 ± 7 hours. drugs.compfizermedical.commedindia.net As noted previously, the elimination from bone is substantially longer, with an estimated half-life of around 300 days. drugs.com

Drug Interactions and Renal Function Considerations

Given that pamidronate is excreted solely by the kidneys and has the potential for nephrotoxicity, careful consideration of renal function and concomitant medications is crucial.

Concomitant Nephrotoxic Drugs

Caution is advised when pamidronate is used concurrently with other drugs that have the potential to be nephrotoxic. medindia.net The co-administration of such agents may lead to an additive risk of renal impairment.

Specific drug interactions of note include:

Thalidomide (B1683933) : In patients with multiple myeloma, using pamidronate in combination with thalidomide may increase the risk of renal function deterioration. medindia.net

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Combining pamidronate with NSAIDs such as acetylsalicylic acid or mefenamic acid may increase the risk or severity of adverse effects. mayoclinic.org NSAIDs themselves can precipitate renal impairment by inhibiting prostaglandin-induced vasodilation, which is crucial for maintaining renal blood flow, especially in at-risk patients. nih.gov

Tenofovir DF : Pamidronate may increase the levels of tenofovir DF by decreasing its renal clearance, potentially increasing the risk of nephrotoxicity.

While co-administration with loop diuretics does not appear to affect the calcium-lowering effect of pamidronate, the potential for additive effects on renal function with other nephrotoxins warrants careful monitoring. medindia.net

Risk of Renal Toxicity and Renal Failure

The use of intravenous bisphosphonates, including pamidronate, is associated with a risk of renal toxicity. drugs.com This can manifest as a deterioration of renal function and, in some cases, progress to renal failure. drugs.comnih.gov Reports indicate that renal deterioration, progression to renal failure, and the need for dialysis have occurred in patients following an initial or single dose of pamidronate. drugs.commedindia.net

The most common type of nephrotoxicity observed with pamidronate is collapsing focal segmental glomerulosclerosis. drugs.com This condition, which may be accompanied by nephrotic syndrome, can lead to renal failure. drugs.com

Several factors can increase the risk of developing pamidronate-induced renal toxicity:

Pre-existing Renal Impairment : Patients with underlying kidney disease are at a greater risk.

Concomitant Conditions : Risk is elevated in patients with multiple myeloma, hypertension, and hypercalcemia.

Other Factors : Older age and treatment with other chemotherapeutic drugs are also contributing risk factors.

A study involving patients with multiple myeloma found that the use of intravenous bisphosphonates was associated with a 72% increased risk of developing renal failure compared to untreated patients. cancercareontario.ca Therefore, regular monitoring of serum creatinine is recommended before each pamidronate treatment. medindia.net

Adverse Event Mechanisms

This section explores the underlying biological processes and cellular mechanisms that are understood to contribute to specific adverse events associated with pamidronate therapy.

Osteonecrosis of the Jaw (ONJ) Mechanisms

Medication-related osteonecrosis of the jaw (MRONJ) is a significant adverse event linked to bisphosphonate therapy, including pamidronate. frontiersin.org The condition is characterized by exposed, necrotic bone in the mandible or maxilla that persists for more than eight weeks in the absence of radiation therapy to the head and neck. clinicsinoncology.comnih.gov While the complete pathophysiology is not fully elucidated, research points to a multifactorial mechanism involving the suppression of bone turnover, antiangiogenic effects, and soft tissue toxicity. frontiersin.orgclinicsinoncology.com

The jaw, particularly the alveolar bone, has a higher rate of remodeling compared to other bones in the skeleton, making it more susceptible to the effects of bisphosphonates. clinicsinoncology.comnih.gov Pamidronate's primary action is the potent inhibition of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov This disruption of the normal bone remodeling cycle—where old bone is resorbed and new bone is formed—is a central mechanism in the development of ONJ. clinicsinoncology.comnih.gov Without adequate resorption and repair, micro-damage from normal activities like chewing can accumulate, leading to the development of avascular, necrotic bone. clinicsinoncology.comnih.gov

Further contributing factors include:

Antiangiogenic Properties : Aminobisphosphonates like pamidronate have been shown to possess antiangiogenic properties, meaning they can inhibit the formation of new blood vessels. medscape.com A compromised blood supply to the bone further impairs its ability to heal from injury or infection, contributing to necrosis. nih.gov

Soft Tissue Toxicity : At high concentrations, which can occur when bone is damaged or exposed through trauma or dental procedures, released bisphosphonates can be toxic to the surrounding soft tissues. frontiersin.orgnih.gov This toxicity can delay the healing of the oral mucosa, leaving the underlying bone exposed to the oral environment and susceptible to infection. frontiersin.orgnih.gov

Inflammation and Infection : While it is unclear if infection precedes or follows necrosis, local inflammation and infection are common features. nih.govnih.gov An altered immune response and delayed wound healing create an environment conducive to chronic infection, which further complicates the condition. nih.gov

Invasive dental procedures, such as tooth extractions, are a major initiating factor, as they traumatize the bone and create a pathway for the aforementioned mechanisms to culminate in ONJ. nih.govmedscape.com

Table 1: Proposed Mechanisms in Pamidronate-Associated ONJ

Mechanism Description Key Cellular/Tissue Effect
Bone Remodeling Suppression Pamidronate strongly inhibits osteoclast function, disrupting the balance between bone resorption and formation. clinicsinoncology.comnih.gov Accumulation of micro-damage and aged bone, leading to avascular necrosis. nih.gov
Antiangiogenesis The compound interferes with the formation of new blood vessels. medscape.com Reduced blood supply to the jawbone, impairing healing and nutrient delivery. nih.gov
Soft Tissue Toxicity High local concentrations of pamidronate can be toxic to oral mucosal cells. frontiersin.orgnih.gov Delayed epithelial closure and wound healing after trauma or surgery. frontiersin.orgnih.gov

| Inflammation/Infection | Impaired local immunity and delayed healing create susceptibility to infection. nih.gov | Chronic inflammation and osteomyelitis that exacerbates bone necrosis. nih.gov |

Atrial Fibrillation Mechanisms

An association between intravenous bisphosphonates, including pamidronate, and an increased risk of atrial fibrillation (AF) has been identified in pharmacovigilance studies and meta-analyses. nih.govnih.gov While the exact causal link remains under investigation, several plausible biological mechanisms have been proposed.

One leading hypothesis centers on the release of inflammatory cytokines. nih.gov The administration of intravenous bisphosphonates can trigger an acute-phase reaction, stimulating the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), C-reactive protein (CRP), and tumor necrosis factor-alpha (TNF-α). nih.gov Inflammation is a known risk factor for the initiation and perpetuation of AF, and this systemic inflammatory response could alter atrial electrical conduction, potentially leading to atrial remodeling and fibrosis that create a substrate for arrhythmia. nih.gov

A second proposed mechanism involves electrolyte imbalances, particularly hypocalcemia. nih.gov By inhibiting bone resorption, pamidronate can lower serum calcium levels. pediatriconcall.com Calcium plays a critical role in cardiac electrophysiology, and alterations in calcium dynamics within atrial cells could potentially trigger AF. nih.gov

A pharmacoepidemiological study utilizing the World Health Organization's VigiBase database found a significant statistical association between the use of pamidronic acid and reports of atrial fibrillation. nih.gov

Hypocalcemia and Electrolyte Imbalance

The primary pharmacological action of pamidronate—inhibiting osteoclast-mediated bone resorption—is the direct mechanism responsible for its potential to cause hypocalcemia and other electrolyte disturbances. nih.govpediatriconcall.com By binding to hydroxyapatite (B223615) crystals in the bone and inducing osteoclast apoptosis, pamidronate effectively halts the release of calcium from the skeletal matrix into the bloodstream. nih.govpediatriconcall.comdrugbank.com

This effect can lead to a rapid decrease in serum calcium levels. drugs.com While often asymptomatic, in some cases, the hypocalcemia can be significant enough to cause symptoms, including tetany. drugs.comdrugs.com Patients with certain pre-existing conditions, such as relative hypoparathyroidism following thyroid surgery, may be more susceptible to developing symptomatic hypocalcemia. drugs.comcancercareontario.ca

In addition to hypocalcemia, pamidronate administration is associated with other transient electrolyte abnormalities:

Hypophosphatemia : The inhibition of bone resorption also reduces the release of phosphate (B84403), a major component of bone mineral, leading to decreased serum phosphate levels. pediatriconcall.comnih.gov

Hypomagnesemia : The mechanisms leading to hypomagnesemia are less direct but have been observed following pamidronate infusion. pediatriconcall.comnih.gov

Careful monitoring of serum levels of calcium, phosphate, magnesium, and potassium is standard following the initiation of therapy. drugs.comdrugs.com

Table 2: Pamidronate-Induced Electrolyte Changes

Electrolyte Change Primary Mechanism
Calcium Hypocalcemia (decreased) Direct inhibition of osteoclast-mediated bone resorption, preventing calcium release from bone. nih.govpediatriconcall.com
Phosphate Hypophosphatemia (decreased) Reduced release of phosphate from the bone matrix due to inhibited resorption. pediatriconcall.comnih.gov
Magnesium Hypomagnesemia (decreased) Observed abnormality following pamidronate administration, though the mechanism is less defined. drugs.comnih.gov

Musculoskeletal Pain Mechanisms

Severe musculoskeletal pain affecting bones, joints, and/or muscles has been reported following treatment with bisphosphonates, including pamidronate. cancercareontario.camayoclinic.org The onset of this pain can occur days, months, or even years after starting the drug. mayoclinic.org

The most commonly proposed mechanism for acute pain, particularly that occurring shortly after the first infusion, is an acute-phase inflammatory reaction. cancercareontario.ca This reaction is characterized by influenza-like symptoms, including fever and muscle aches. cancercareontario.cadrugs.com It is believed to be triggered by the stimulation of peripheral blood gamma-delta T cells, leading to the release of inflammatory cytokines like TNF-α and interferon-gamma. This systemic inflammatory response is thought to be the cause of the transient bone and muscle pain that can occur within 48 hours of an infusion. cancercareontario.cadrugs.com

The mechanisms behind chronic or delayed-onset severe musculoskeletal pain are less clear but may involve an over-suppression of bone turnover, leading to the accumulation of microfractures or other subclinical bone pathology that manifests as pain. mayoclinic.org

Investigational Uses and Mechanisms in Pain Management

Beyond its established indications, pamidronate has been investigated for its potential role in managing certain pain syndromes, where its mechanism of action may extend beyond simple inhibition of bone resorption.

Complex Regional Pain Syndrome (CRPS)

Complex Regional Pain Syndrome (CRPS) is a disabling neuropathic pain condition characterized by severe pain, autonomic disturbances, and trophic changes, often developing after trauma to a limb. nih.govnjmonline.nl Although the pathophysiology is not fully understood, neurogenic inflammation, involving the release of pro-inflammatory neuropeptides and cytokines, is considered a key element. nih.gov

Several clinical trials have suggested that bisphosphonates, including pamidronate, can be effective in reducing pain and improving function in patients with CRPS. nih.govnjmonline.nl The therapeutic mechanism in CRPS is likely multifactorial and not solely related to the drug's antiresorptive properties, as enhanced osteoclastic activity has not been clearly demonstrated in this condition. nih.govclinexprheumatol.org

Proposed mechanisms of action for pamidronate in CRPS include:

Anti-inflammatory Effects : Pamidronate may directly modulate the inflammatory cascade that is upregulated in CRPS. njmonline.nlclinexprheumatol.org This could involve inhibiting the production or release of inflammatory mediators.

Reduction of Tissue Acidosis : Patients with CRPS can exhibit local tissue acidosis due to hypoxia from microvascular disturbances, which is a known cause of pain. clinexprheumatol.org It has been shown that bisphosphonates can decrease the production of lactic acid by various cell types, which could help alleviate this acidosis and the associated pain. clinexprheumatol.org

Inhibition of Pro-inflammatory Neuropeptides : The initial triggering event in CRPS is thought to cause a release of pro-inflammatory neuropeptides and cytokines. nih.gov Pamidronate may interfere with this process of neurogenic inflammation.

Prevention of Osteocyte Apoptosis : Early stages of CRPS can involve apoptosis of bone cells like osteoblasts and osteocytes. clinexprheumatol.org Experimental studies suggest bisphosphonates may prevent this apoptosis, thereby preserving bone structure and potentially reducing pain signals originating from the bone. clinexprheumatol.org

Therefore, the positive effects of pamidronate in CRPS are thought to stem from a complex interaction with the underlying pathophysiological mechanisms of the syndrome, rather than just its effect on bone cells. nih.govnjmonline.nl

Table 3: Mentioned Compound Names

Compound Name
Alendronate
Calcium
Clindamycin
Clodronate
Corticosteroid
Etidronate
Infliximab
Interferon-gamma
Interleukin-6 (IL-6)
Magnesium
Mannitol
Neridronate
Nifedipine
Pamidronate
Phosphate
Potassium
Risedronate
Tadalafil
Thalidomide
Zoledronic acid

Chronic Nonbacterial Osteitis Pain

Pamidronate has been investigated as a therapeutic agent for controlling disease activity and associated pain in Chronic Nonbacterial Osteitis (CNO), a rare auto-inflammatory bone disease. researchgate.netnih.gov Research indicates that intravenous bisphosphonates like pamidronate may alleviate pain by reducing bone turnover. researchgate.netnih.gov The hypothesized mechanism suggests that by inhibiting osteoclast activity, pamidronate leads to a reduction in bone resorption, which in an acidic microenvironment can damage primary afferent pain fibers. oup.com Furthermore, bisphosphonates may also target the underlying inflammation by inhibiting the Farnesyl Pyrophosphate (FPP) synthase enzyme, which is crucial for the survival of osteoclasts and FPP-dependent macrophages. oup.com

Observational data and small-scale trials have supported the efficacy of pamidronate in reducing pain and radiological signs of disease activity in both children and adults with CNO. nih.govoup.com In pediatric patients unresponsive to non-steroidal anti-inflammatory drugs (NSAIDs), pamidronate therapy has shown significant positive responses. oup.com Studies utilizing whole-body magnetic resonance imaging (WB-MRI) as an objective measure of disease activity have demonstrated the efficacy of pamidronate on bone lesions. oup.comnih.gov

One study involving 11 pediatric patients who received intravenous pamidronate cycles reported that 73% (8 of 11) showed a good or moderately good response based on WB-MRI assessments. oup.com Of the 75 osseous lesions detected before treatment, a significant number showed improvement after approximately one year of therapy. oup.com

Table 1: Efficacy of Pamidronate on Osseous Lesions in Pediatric CNO Patients (n=11)

Lesion Outcome Number of Lesions Percentage of Total Lesions
Complete Resolution 45 60%
Partial Improvement 10 13.3%
Stable (No Change) 20 26.7%
Total Initial Lesions 75 100%
New Lesions During Treatment 2 N/A

Data sourced from a study assessing pamidronate efficacy via WB-MRI. oup.com

These findings suggest that pamidronate is an effective treatment for CNO, with objective evidence showing resolution or improvement of inflammatory bone lesions. oup.comdroracle.ai To further validate these findings, a randomized, double-blind, placebo-controlled trial has been designed to investigate the efficacy of intravenous pamidronate in reducing bone pain in adult CNO patients, with the primary outcome being the change in the score for maximum pain. nih.govnih.gov

Antinociceptive Effects

Beyond its application in bone metabolism disorders, pamidronate has been shown to possess direct antinociceptive (pain-relieving) properties in preclinical studies. nih.gov Research using algesimetric tests in mice has demonstrated that pamidronate exerts both central and peripheral antinociceptive effects, independent of its well-known role in inhibiting osteoclast-mediated bone resorption. nih.gov The analgesic effect is particularly noted in relieving osteolytic pain by inhibiting the premature maturation of osteoclasts and slowing the release of nociceptive transmitters like prostaglandins and lactic acid. nih.gov

A comparative study tested the antinociceptive action of four bisphosphonates (pamidronate, clodronate, alendronate, and etidronate) against morphine and acetylsalicylic acid in mice using the tail-flick and writhing tests. nih.gov

Tail-Flick Test: In this test, which measures response to thermal pain, intravenously administered pamidronate produced a dose-dependent antinociceptive effect. nih.gov A central effect was also confirmed, as intracerebroventricular injection of pamidronate resulted in a dose-dependent antinociceptive response. nih.gov

Writhing Test: This test assesses response to chemically induced visceral pain. Pamidronate demonstrated a statistically significant antinociceptive action following both intravenous and intramuscular administration. nih.gov

The research indicated that the antinociceptive mechanism of pamidronate is not mediated by peripheral opioid receptors, as the compound did not have an effect on gastrointestinal motility in mice. nih.gov These findings suggest a distinct pharmacological role for bisphosphonates in the modulation of pain, even in acute conditions not directly related to an osteolytic or inflammatory response. nih.gov

Table 2: Antinociceptive Action of Pamidronate in Algesimetric Tests in Mice

Test Administration Route Observation
Tail-Flick Test Intravenous (i.v.) Dose-dependent antinociception
Tail-Flick Test Intracerebroventricular (i.c.v.) Dose-dependent antinociception
Writhing Test Intravenous (i.v.) Statistically significant antinociceptive action
Writhing Test Intramuscular (i.m.) Statistically significant antinociceptive action

Data sourced from a preclinical study on the analgesic effects of bisphosphonates. nih.gov

Clinical research in patients with bone metastases from breast cancer also supports the analgesic potential of pamidronate. nih.gov In a randomized, placebo-controlled study, the group receiving monthly pamidronate infusions experienced significantly less increase in bone pain compared to the placebo group. nih.gov

Methodological Considerations in Pamidronate Research

In vitro Model Development

In vitro models are fundamental to investigating the direct cellular effects of pamidronate. Researchers have utilized various cell lines to study the compound's impact on different biological processes. For instance, primary cells isolated from human alveolar and long/iliac bones have been used to examine the effects of pamidronate on the viability, proliferation, and wound-healing capabilities of osteogenic cells nih.gov.

In cancer research, specific cell lines are chosen to model different types of malignancies. KKU-100 cholangiocarcinoma (CCA) cells have been used to determine pamidronate's influence on cell death and migration nih.gov. Similarly, the RAW 264.7 murine macrophage cell line is employed to investigate global protein expression changes induced by the compound nih.govnih.gov. To study metastasis, researchers use cell lines like the MDA-MB-231 human breast cancer cell line in adhesion, migration, and invasion assays researchgate.net. These models allow for controlled experiments to dissect the molecular pathways affected by pamidronate, such as the mevalonate (B85504) (MVA) pathway, which is crucial for cell growth and migration nih.gov.

Gene and Protein Expression Analysis (RT-qPCR, Western Blotting, Flow Cytometry)

Analyzing changes in gene and protein expression is critical to understanding pamidronate's mechanism of action. Flow cytometry is a key technique used to assess apoptosis (programmed cell death) induced by pamidronate in cancer cell lines nih.gov.

Western blotting is employed to measure the levels of specific proteins. Studies have used this method to show that pamidronate can suppress the expression of proteins like Rac1, which is involved in the MVA signaling pathway nih.gov. A more comprehensive approach involves immunoprecipitation high-performance liquid chromatography (IP-HPLC), which has been used to analyze global changes in protein expression in RAW 264.7 cells treated with pamidronate. This technique revealed that pamidronate upregulates proteins in the p53/Rb/E2F and Wnt/β-catenin pathways while downregulating others related to RAS signaling and immediate inflammation nih.govnih.gov. These analyses provide a detailed picture of the complex signaling networks that pamidronate modulates nih.gov.

Analysis TechniqueKey Proteins/Pathways AnalyzedCell LineResearch Finding
Western Blotting Rac1 (MVA Pathway)KKU-100Pamidronate suppresses Rac1 protein expression levels. nih.gov
Flow Cytometry Apoptosis MarkersKKU-100Pamidronate induces apoptosis in cholangiocarcinoma cells. nih.gov
IP-HPLC p53/Rb/E2F, Wnt/β-catenin, RAS signalingRAW 264.7Pamidronate causes extensive changes, upregulating proliferation-activating proteins while suppressing inflammatory and osteoclastogenesis-related proteins. nih.govnih.gov

Migration and Invasion Assays

To evaluate the anti-metastatic potential of pamidronate, researchers utilize migration and invasion assays. The scratch-wound assay is a common method where a "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the wound is measured over time. This assay has demonstrated that pamidronate can significantly inhibit the migratory capacity of MDA-MB-231 breast cancer cells researchgate.net.

For studying invasion, the Matrigel invasion assay is used. This method assesses the ability of cancer cells to penetrate a basement membrane matrix, mimicking the invasion process in vivo. Research has shown that pamidronate effectively reduces the invasion of KKU-100 cholangiocarcinoma cells through Matrigel nih.gov. These functional assays provide direct evidence of pamidronate's ability to interfere with crucial steps in the metastatic cascade researchgate.net.

Assay TypeCell LinePamidronate EffectQuantitative Finding
Scratch-Wound Assay MDA-MB-231Inhibition of cell migrationPamidronate (10 μM) alone inhibited migration distance by 25% after 26 hours. researchgate.net
Matrigel Invasion Assay KKU-100Reduction of cell invasionPamidronate decreased the invasion of cholangiocarcinoma cells. nih.gov
Adhesion Assay MDA-MB-231Inhibition of cell adhesionPamidronate (20 μM) inhibited adhesion to fibronectin and collagen. researchgate.net

Histomorphometry and Imaging Techniques

Histomorphometry involves the quantitative study of the microscopic structure of tissue. In pamidronate research, it has been used to evaluate the drug's effect on bone histology in patients with osteoporosis. In one study, transiliac bone biopsies were obtained before and after treatment. Histomorphometric analysis revealed that pamidronate treatment led to a significant decrease in osteoid volume and osteoid surface, indicating a reduction in bone turnover without negatively affecting bone mineralization nih.gov.

ParameterPre-TreatmentPost-Pamidronate Treatmentp-value
Osteoid Volume (%) 2.10.9< 0.004
Osteoid Surface (%) 16.97.6< 0.003
Trabecular Bone Volume (%) 21.020.3Not Significant
Cortical Thickness (μm) 774828Not Significant

Data adapted from a histomorphometric study on patients with osteoporosis. nih.gov

Biomarker Analysis in Clinical Studies

Clinical studies of pamidronate frequently rely on the analysis of biochemical markers to monitor treatment effects on bone metabolism and disease activity. Key markers of bone resorption, such as cross-linked N-telopeptides of type I collagen (NTx), are measured to assess the inhibition of osteoclast activity nih.govnih.gov. Conversely, markers of bone formation, including bone alkaline phosphatase (BAP) and osteocalcin (B1147995) (OSC), are tracked to understand the impact on osteoblasts nih.gov.

In patients with multiple myeloma, studies have shown that the addition of pamidronate to treatment regimens results in a significant reduction in NTx levels. nih.govnih.gov Interestingly, some studies also report a significant increase in the bone formation markers BAP and OSC after several months of combined therapy, suggesting that pamidronate may also induce bone formation nih.gov. In addition to bone turnover markers, markers of disease activity and inflammation such as interleukin-6 (IL-6), beta2-microglobulin, and C-reactive protein (CRP) are also measured, with studies showing a significant reduction with pamidronate treatment nih.govnih.gov.

Randomized Controlled Trials and Pilot Studies

Randomized controlled trials (RCTs) and pilot studies are the cornerstones of clinical research for evaluating the efficacy of pamidronate. These studies are designed to minimize bias, often through double-blinding (where neither participants nor investigators know who is receiving the active drug versus a placebo) and randomization tandfonline.comnih.gov.

For example, a randomized, double-blind, placebo-controlled pilot trial was conducted in patients with chronic non-bacterial osteomyelitis (CNO) to investigate whether pamidronate reduces radiological signs of bone inflammation and improves pain tandfonline.com. Another randomized, placebo-controlled pilot study used an escalating-dose design to assess the analgesic effect of intravenous pamidronate in subjects with chronic low back pain, with primary outcomes focused on safety and changes in pain scores nih.gov. Similarly, a pilot randomized trial compared the effectiveness of pamidronate against a steroid for treating complex regional pain syndrome type I in stroke patients researchgate.netnjmonline.nl. These studies are critical for establishing evidence-based applications for pamidronate in various clinical settings.

Transcriptome Analysis

Transcriptome analysis, which involves studying the complete set of RNA transcripts in a cell or population of cells, offers a powerful method to understand the broad genetic and molecular effects of pamidronate. One study performed a before-and-after whole-blood transcriptome analysis using RNA-sequencing (RNA-seq) on children with CNO treated with pamidronate nih.gov. This approach allows for an unbiased, global view of how the drug alters gene expression. The analysis identified a significant reduction in the expression of two specific genes, TRDV2 and TRGV9, which encode subunits of the Vγ9Vδ2 T-cell receptor. This finding suggests that the clinical effectiveness of pamidronate in this condition is associated with specific immunomodulatory effects nih.gov. Transcriptome analysis can thus uncover novel mechanisms of action and identify potential biomarkers of treatment response nih.govfrontiersin.org.

Q & A

Q. What is the biochemical mechanism of Aredia (pamidronate) in inhibiting osteoclast-mediated bone resorption?

this compound, a bisphosphonate, binds to hydroxyapatite crystals in bone, disrupting osteoclast activity through inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway. This results in reduced osteoclast survival and bone resorption. Methodologically, confirmatory studies involve in vitro osteoclast cultures treated with this compound, followed by assays for FPPS activity (e.g., spectrophotometric quantification of enzyme inhibition) and apoptosis markers (e.g., caspase-3 activation) .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy in bone metastasis models?

  • Cell lines : Use human osteoclast precursors (e.g., CD14+ monocytes differentiated with RANKL/M-CSF).
  • Dosage : Titrate this compound concentrations (1–100 µM) based on pharmacokinetic data from clinical trials.
  • Controls : Include zoledronate as a positive control and untreated cells for baseline resorption.
  • Endpoints : Quantify resorption pits via scanning electron microscopy or collagenase-released calcium assays .

Q. What pharmacokinetic parameters are critical when analyzing this compound’s bioavailability in preclinical studies?

Key parameters include:

  • Cmax : Peak plasma concentration.
  • AUC : Area under the curve for bioavailability.
  • Renal clearance : Monitor due to this compound’s renal excretion.
  • Bone mineral affinity : Measure via radiolabeled tracer studies (e.g., <sup>99m</sup>Tc-Aredia binding assays). Tabulate results as Table 1 (example):
ParameterValue (Mean ± SD)MethodologyReference
Cmax12.3 ± 1.8 µg/mLHPLC-MS/MS
Renal Clearance1.2 L/hrRadiolabeled excretion

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s efficacy across diverse demographic populations?

  • Meta-analysis : Pool data from trials stratified by age, renal function, and cancer type. Use random-effects models to account for heterogeneity.
  • Subgroup analysis : Apply Cox proportional hazards regression to identify confounding variables (e.g., creatinine clearance <30 mL/min).
  • Data harmonization : Standardize endpoints (e.g., skeletal-related events) using CONSORT guidelines .

Q. What methodological approaches optimize combination therapies involving this compound and immunomodulators (e.g., checkpoint inhibitors) in metastatic bone disease?

  • Synergy testing : Use Chou-Talalay combination index (CI) in in vivo models (e.g., CI <1 indicates synergy).
  • Immune profiling : Flow cytometry for tumor-infiltrating lymphocytes (CD8+/CD4+ ratios) post-treatment.
  • Safety : Monitor hypocalcemia and cytokine release syndrome via serial ionized calcium and IL-6 assays .

Q. How should longitudinal studies address this compound’s long-term effects on bone microarchitecture in osteoporosis patients?

  • Imaging : Dual-energy X-ray absorptiometry (DXA) at baseline, 12, and 24 months.
  • Biomechanical testing : Micro-CT for trabecular thickness and finite element analysis (FEA) for fracture risk.
  • Statistical models : Mixed-effects regression to adjust for dropout rates and comorbidities .

Q. What experimental strategies identify resistance mechanisms to this compound in multiple myeloma patients?

  • Transcriptomics : RNA-seq of bone marrow biopsies to detect overexpression of mevalonate pathway salvage enzymes (e.g., geranylgeranyl transferase).
  • CRISPR screens : Knockout libraries to identify genes conferring resistance (e.g., RABGGTA).
  • Clinical correlation : Match in vitro findings with progression-free survival data .

Methodological and Ethical Considerations

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

  • Protocol standardization : Adhere to FDA Bioanalytical Method Validation guidelines for LC-MS/MS assays.
  • Data transparency : Publish raw chromatograms and calibration curves as supplementary materials.
  • Reagent validation : Use USP-grade this compound and document lot numbers .

Q. What ethical frameworks govern this compound trials in pediatric populations with osteogenesis imperfecta?

  • Informed consent : Develop age-appropriate assent forms and parental consent documents.
  • Safety monitoring : Independent Data Safety Monitoring Boards (DSMBs) for adverse events (e.g., hypocalcemia, nephrotoxicity).
  • Equity : Include diverse cohorts to address underrepresentation in rare disease research .

Data Presentation and Publication

Q. How to structure a research paper on this compound’s efficacy in hypercalcemia of malignancy?

  • Introduction : Contrast this compound with newer bisphosphonates (e.g., denosumab) and outline unresolved mechanisms.
  • Methods : Detail dosing regimens (e.g., 90 mg IV over 4 hours) and calcium normalization criteria.
  • Results : Present Kaplan-Meier curves for time to normocalcemia and multivariable Cox models.
  • Discussion : Highlight limitations (e.g., single-center design) and propose biomarker-driven dosing .

Q. What are best practices for visualizing this compound’s bone-binding affinity in manuscripts?

  • Figure 1 : 3D-rendered micro-CT images of this compound-treated vs. untreated bone.
  • Table 2 : Comparative IC50 values for this compound and other bisphosphonates in FPPS inhibition assays.
  • Supplementary Data : Raw microscopy files in TIFF format with scale bars .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aredia
Reactant of Route 2
Aredia

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.